盐酸2-氨基-1-(4-氯苯基)丙醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Amino-1-(4-chlorophenyl)propan-1-ol hydrochloride is an organic compound with the chemical formula C9H12ClNO . It is a colorless to slightly yellow solid . It can be dissolved in water and many organic solvents .

Synthesis Analysis

The preparation of 2-Amino-1-(4-chlorophenyl)propan-1-ol is generally achieved by the reaction of alcohols . One common method of synthesis is by reacting 4-chlorobenzaldehyde with compounds having amino and hydroxyl functional groups . The specific preparation method needs to be further adjusted according to specific conditions and needs .Molecular Structure Analysis

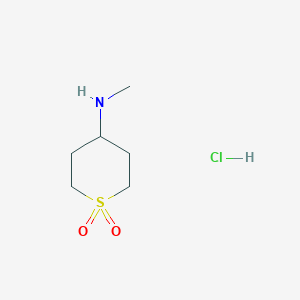

The molecular formula of 2-amino-1-(4-chlorophenyl)propan-1-ol hydrochloride is C9H12ClNO . The InChI code is 1S/C9H10ClNO.ClH/c1-6(11)9(12)7-2-4-8(10)5-3-7;/h2-6H,11H2,1H3;1H .Physical And Chemical Properties Analysis

The molar mass of 2-amino-1-(4-chlorophenyl)propan-1-ol hydrochloride is 185.65 . It has a density of 1.213±0.06 g/cm3 (Predicted) . The melting point is 238-238.5 °C , and the boiling point is 323.2±27.0 °C (Predicted) . The flash point is 149.3°C .科学研究应用

光谱表征和晶体结构

一项研究重点介绍了两种卡西酮衍生物的综合化学表征,包括与盐酸2-氨基-1-(4-氯苯基)丙醇结构相似的化合物。核磁共振、红外光谱和 X 射线晶体学等光谱方法被用于表明这些技术在识别和了解此类化合物的性质方面的效用 (Kuś 等人,2016)。

合成和生物学特性

另一个研究重点是合成具有潜在生物活性的新化合物。例如,已经合成了盐酸2-氨基-1-(4-氯苯基)丙醇的衍生物,显示出显着的抗惊厥活性和一些外周 n 胆碱能活性,但没有抗菌活性。这凸显了其在开发新治疗剂方面的潜力 (Papoyan 等人,2011)。

构象分析

衍生物的构象分析提供了对其结构构型的见解,这对于了解其化学行为和与生物靶标的相互作用至关重要。一项关于 2-氨基-N-(二甲基苯氧基乙基)丙醇衍生物的研究提供了详细的 X 射线衍射分析,使用源自 Hirshfeld 表面的指纹图谱丰富了结构研究 (Nitek 等人,2020)。

三氯醛的不对称炔基化

使用源自盐酸2-氨基-1-(4-氯苯基)丙醇的手性氨基醇基配体对三氯醛进行不对称炔基化的研究证明了该化合物在合成具有高对映体过量的药学上重要的构件中的作用。这说明了其在用于生产手性化合物的新的合成方法开发中的重要性 (Jiang 和 Si,2004)。

非肽激动剂的发现

诸如尿激肽 II 受体等特定受体的非肽激动剂的发现证明了衍生物的潜在药学应用。一项研究确定了一种结构上与盐酸2-氨基-1-(4-氯苯基)丙醇相关的化合物作为选择性非肽类药物样 UII 受体激动剂,展示了此类化合物在药物发现和开发中的作用 (Croston 等人,2002)。

作用机制

Target of Action

It is often the case that such compounds interact with specific receptors or enzymes in the body, altering their function and leading to therapeutic effects .

Mode of Action

Typically, such compounds bind to their target proteins and modulate their activity, leading to changes in cellular processes .

Biochemical Pathways

It is common for such compounds to influence various biochemical pathways, leading to downstream effects that can be therapeutic .

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound .

Result of Action

The effects would depend on the specific targets and pathways that the compound influences .

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-amino-1-(4-chlorophenyl)propan-1-ol hydrochloride involves the reaction of 4-chlorobenzaldehyde with nitroethane to form 4-chloro-phenyl-2-nitropropene, which is then reduced to 2-amino-1-(4-chlorophenyl)propan-1-ol. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "4-chlorobenzaldehyde", "nitroethane", "sodium borohydride", "hydrochloric acid" ], "Reaction": [ "Step 1: Condensation of 4-chlorobenzaldehyde and nitroethane in the presence of a base such as potassium hydroxide to form 4-chloro-phenyl-2-nitropropene.", "Step 2: Reduction of 4-chloro-phenyl-2-nitropropene using sodium borohydride in ethanol to form 2-amino-1-(4-chlorophenyl)propan-1-ol.", "Step 3: Addition of hydrochloric acid to 2-amino-1-(4-chlorophenyl)propan-1-ol to form the hydrochloride salt." ] } | |

CAS 编号 |

35086-95-4 |

分子式 |

C9H13Cl2NO |

分子量 |

222.1 |

纯度 |

95 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。